OPSS-Val-Cit-PAB-OH

Description

BenchChem offers high-quality OPSS-Val-Cit-PAB-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OPSS-Val-Cit-PAB-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

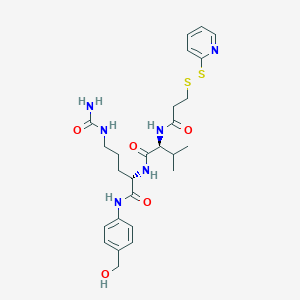

(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O5S2/c1-17(2)23(32-21(34)12-15-38-39-22-7-3-4-13-28-22)25(36)31-20(6-5-14-29-26(27)37)24(35)30-19-10-8-18(16-33)9-11-19/h3-4,7-11,13,17,20,23,33H,5-6,12,14-16H2,1-2H3,(H,30,35)(H,31,36)(H,32,34)(H3,27,29,37)/t20-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNULYGGLPZGSV-REWPJTCUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the OPSS-Val-Cit-PAB-OH Linker: Mechanism of Action and Core Principles

For Researchers, Scientists, and Drug Development Professionals

The OPSS-Val-Cit-PAB-OH linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. This guide provides a detailed examination of its mechanism of action, supported by experimental data and protocols, to aid researchers in the development of next-generation targeted therapies.

Core Components and Overall Mechanism

The OPSS-Val-Cit-PAB-OH linker is a sophisticated, multi-functional molecule designed for optimal stability in circulation and specific, efficient payload release within the target cell. It comprises three key functional units:

-

OPSS (2-(Orthopyridyldisulfanyl)ethyl Succinimidyl Propionate): This component provides a reactive handle for conjugation to the antibody. The pyridyldithiol group reacts with free sulfhydryl groups on the antibody, typically on cysteine residues, to form a stable but cleavable disulfide bond.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[][2] This enzymatic cleavage is the primary trigger for the drug release mechanism.

-

PAB (para-aminobenzyl) Self-Immolative Spacer: The PAB group is a cornerstone of the linker's design, ensuring the traceless release of the unmodified cytotoxic payload.[3] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a rapid and irreversible 1,6-elimination reaction, leading to the liberation of the active drug.[3]

The overall mechanism of action is a carefully orchestrated sequence of events that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

Detailed Mechanism of Action: A Step-by-Step Breakdown

The release of the cytotoxic payload from an ADC utilizing the OPSS-Val-Cit-PAB-OH linker is a multi-step process:

-

Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[2]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases, including Cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the para-aminobenzyl group of the PAB spacer. The valine residue occupies the P2 position, interacting with the S2 subsite of the Cathepsin B active site, which is crucial for efficient recognition and cleavage.

-

Self-Immolation of the PAB Spacer: The cleavage of the Val-Cit linker unmasks an aniline nitrogen on the PAB spacer. This initiates a spontaneous 1,6-electronic cascade. This rapid intramolecular rearrangement results in the formation of an unstable intermediate, which promptly fragments into p-aminobenzyl quinone methide and carbon dioxide, thereby releasing the unmodified, active cytotoxic drug.

This targeted release mechanism ensures that the potent cytotoxic agent is liberated predominantly within the target cancer cells, thereby enhancing the therapeutic index and minimizing systemic toxicity.

Quantitative Data Summary

The stability and cleavage kinetics of the Val-Cit-PAB linker are critical for the efficacy and safety of an ADC. While specific data for the OPSS-Val-Cit-PAB-OH linker itself is often presented in the context of a full ADC, the following table summarizes representative data from the literature for similar Val-Cit-PAB-containing ADCs.

| Parameter | Condition | Value | Reference |

| Plasma Stability | Mouse Plasma | Unstable, significant cleavage | |

| Human Plasma | Stable | ||

| Cynomolgus Monkey Plasma | Stable | ||

| Cleavage Kinetics | Cathepsin B (in vitro) | Rapid and efficient cleavage | |

| Off-Target Cleavage | Carboxylesterase Ces1C | Susceptible to cleavage | |

| Human Neutrophil Elastase (NE) | Susceptible to cleavage |

It is important to note that the stability of the Val-Cit linker can be influenced by the surrounding molecular structure, including the addition of acidic residues like glutamic acid to form an EVCit linker, which has been shown to enhance stability in mouse plasma.

Experimental Protocols

In Vitro ADC Cleavage Assay by Cathepsin B

This protocol outlines a general procedure for evaluating the enzymatic cleavage of an ADC containing the Val-Cit-PAB linker by Cathepsin B.

Materials:

-

ADC containing the OPSS-Val-Cit-PAB-OH linker

-

Human Cathepsin B, activated (e.g., from a commercial supplier)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5 (pre-warmed to 37°C)

-

Quenching Solution: Acetonitrile with an internal standard

-

Microcentrifuge tubes

-

Incubator at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final ADC concentration typically in the micromolar range (e.g., 1 µM).

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the protein and stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released drug over time. The formation of the free drug can be monitored by its specific mass-to-charge ratio.

Visualizations

References

The Precision Cut: An In-depth Technical Guide to Val-Cit Linker Cleavage by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within tumor cells. This guide provides a comprehensive examination of the core mechanism: the enzymatic cleavage of the Val-Cit linker by cathepsin B, a lysosomal protease frequently overexpressed in the tumor microenvironment.

The Mechanism of Action: A Targeted Release Cascade

The therapeutic action of an ADC equipped with a Val-Cit linker is a multi-step process initiated by the specific binding of the ADC's monoclonal antibody to a target antigen on the surface of a cancer cell.[1][2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex and its trafficking to the lysosome.[2]

Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B and other lysosomal proteases are highly active.[1] Cathepsin B recognizes and specifically cleaves the peptide bond between the citrulline and the p-aminobenzylcarbamate (PABC) spacer of the linker.[3] The preference for the Val-Cit dipeptide is driven by favorable interactions within the active site of cathepsin B, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.

This initial cleavage is the trigger for a "self-immolative" cascade. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This process fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is crucial for ensuring the payload can exert its cell-killing effect, such as disrupting microtubule polymerization.

While initially thought to be specific to cathepsin B, research has shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker. This redundancy can be advantageous, as it may reduce the likelihood of tumor resistance arising from the loss of a single protease.

Quantitative Analysis of Linker Cleavage

While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers. The following tables summarize representative quantitative data.

Table 1: Comparative Cleavage of Peptide Linkers by Cathepsin B

| Peptide Linker Substrate | Relative Fluorescence Units (RFU) | Relative Activity (%) |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| Note: Data is illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual values will vary depending on the specific peptide linkers and experimental conditions. |

Table 2: Stability and Cleavage of a Representative Val-Cit Linker

| Parameter | Val-Cit Linker | Non-Cleavable Control |

| Plasma Stability (7 days) | >95% intact | >98% intact |

| Cathepsin B Cleavage (24h) | >90% release | <5% release |

| Lysosomal Extract Cleavage (24h) | >85% release | <5% release |

| Note: This table presents a representative comparison. Actual results for specific ADCs may vary. |

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage. Below are standard methodologies for in vitro cathepsin B cleavage assays.

Protocol 1: Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening linker sequences for their susceptibility to cleavage.

Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Peptide-fluorophore substrate (e.g., Val-Cit-AMC)

-

Assay Buffer (pH 5.0-6.0 with DTT)

-

96-well microplate (black, low fluorescence background)

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the peptide-fluorophore substrate in the assay buffer.

-

Add the substrate solution to the wells of the 96-well microplate.

-

Initiate the reaction by adding activated cathepsin B to each well.

-

Incubate the plate in a fluorescence plate reader at 37°C.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).

-

The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Protocol 2: In Vitro ADC Cleavage Assay (HPLC-Based)

This protocol quantifies the release of a payload from an ADC in the presence of purified cathepsin B.

Objective: To measure the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock)

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching Solution (e.g., acetonitrile with an internal standard)

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and enzyme.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload from the intact ADC and other components.

-

Data Analysis: Calculate the percentage of payload release at each time point by comparing the peak area of the released drug to the total amount of drug initially conjugated to the antibody.

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. The experimental protocols provided herein serve as a foundation for researchers to evaluate and characterize the performance of these critical linker systems. Understanding the nuances of this cleavage mechanism is paramount for the continued development of safer and more effective antibody-drug conjugates.

References

The Ortho-Pyridyl Disulfide (OPSS) Functional Group: An In-depth Technical Guide to Thiol Conjugation

For Researchers, Scientists, and Drug Development Professionals

The ortho-pyridyl disulfide (OPSS) functional group is a cornerstone in the field of bioconjugation, offering a highly selective and versatile method for linking molecules to biomolecules containing free thiol (-SH) groups, such as those found in cysteine residues of proteins and peptides.[1][2][3] Its unique reaction mechanism, which forms a cleavable disulfide bond, has made it an invaluable tool in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced biomaterials.[3][4] This technical guide provides a comprehensive overview of the OPSS functional group, including its core chemistry, quantitative data on its performance, detailed experimental protocols, and a comparative analysis with other thiol-reactive chemistries.

Core Principles: The Thiol-Disulfide Exchange Reaction

The utility of the OPSS group lies in its efficient and specific reaction with sulfhydryl groups through a process known as thiol-disulfide exchange. This reaction is a reversible nucleophilic substitution characterized by several key features:

-

Specificity: The reaction selectively targets free thiols, minimizing off-target reactions with other nucleophilic amino acid residues.

-

Reaction Mechanism: The process is initiated by a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the pyridyl disulfide group. This forms a transient mixed disulfide intermediate, which then rearranges to form a new, stable disulfide bond while releasing the stable leaving group, pyridine-2-thione.

-

pH Dependence: The reaction rate is optimal in the pH range of 7 to 8. This is because the reactive species is the thiolate anion, and its concentration increases as the pH rises above the pKa of the thiol group.

-

Reaction Monitoring: The released pyridine-2-thione has a strong absorbance at 343 nm, providing a convenient and real-time spectrophotometric method for monitoring the progress of the conjugation reaction.

Quantitative Data for OPSS-Thiol Conjugation

The efficiency and kinetics of the OPSS-thiol conjugation are critical parameters for successful bioconjugation. The following tables summarize key quantitative data derived from experimental findings.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range | 7.0 - 8.0 | Aqueous buffer (e.g., phosphate, HEPES, Tris) | |

| Reaction Time | 2 - 4 hours | Room temperature | |

| Molar Ratio (OPSS:Thiol) | 10:1 to 20:1 | For protein modification | |

| Pyridine-2-thione λmax | 343 nm | For spectrophotometric monitoring |

Table 1: General Reaction Parameters for OPSS-Thiol Conjugation

Comparative Stability of Thiol-Reactive Linkages

The choice of a thiol-reactive linker significantly impacts the stability of the resulting conjugate, particularly for in vivo applications. The table below compares the stability of the disulfide bond formed by OPSS with the thioether bond formed by maleimides, another commonly used thiol-reactive group.

| Linker Chemistry | Bond Type | Stability Profile | Key Considerations | Reference(s) |

| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols, such as glutathione, in a reducing environment. | Desirable for applications requiring payload release in the intracellular environment. Not suitable for long-term stability in reducing conditions. | |

| Maleimide | Thioether | The initial Michael adduct can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. The succinimide ring can be hydrolyzed to a more stable ring-opened form. | The potential for retro-Michael reaction and thiol exchange can compromise in vivo stability. | |

| Mono-sulfone | Thioether | Significantly more stable than maleimide-thiol adducts when challenged with reducing agents like glutathione. | Offers a more stable, non-reversible linkage for applications requiring long-term in vivo stability. |

Table 2: Comparative Stability of Common Thiol-Reactive Linkages

Experimental Protocols

This section provides a detailed methodology for a typical OPSS-thiol conjugation to a protein.

Materials and Reagents

-

Protein containing free thiol groups (e.g., a cysteine-containing antibody or peptide)

-

OPSS-functionalized reagent (e.g., OPSS-PEG-NHS ester)

-

Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5

-

Reducing Agent (optional, for exposing buried thiols): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing

-

Spectrophotometer

Protein Preparation (with Optional Reduction)

-

Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Optional Reduction Step: If the thiol groups are present as disulfide bonds, they must first be reduced.

-

Add a 10- to 20-fold molar excess of TCEP to the protein solution. TCEP is preferred as it does not need to be removed before conjugation with OPSS reagents.

-

If using DTT, a 10-fold molar excess is sufficient. However, excess DTT must be removed by dialysis or desalting column prior to adding the OPSS reagent.

-

Incubate the reduction reaction for 30-60 minutes at room temperature.

-

Conjugation Reaction

-

Immediately prior to use, dissolve the OPSS-functionalized reagent in a suitable anhydrous solvent (e.g., DMSO, DMF) to prepare a 10-20 mM stock solution.

-

Add the OPSS reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the OPSS reagent over the protein.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Monitor the reaction progress by measuring the absorbance of the solution at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.

Quenching and Purification

-

To consume any unreacted OPSS reagent, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to the reaction mixture to a final concentration of ~50 mM. Incubate for 30 minutes at room temperature.

-

Purify the resulting conjugate from excess reagents and byproducts using a pre-equilibrated size-exclusion chromatography (SEC) column or by extensive dialysis against a suitable buffer (e.g., PBS).

Characterization

-

Determine the degree of labeling (DOL), i.e., the number of OPSS molecules conjugated per protein molecule, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 343 nm (for the released pyridine-2-thione during the reaction).

-

Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays relevant to the specific application.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a comparison of the stability of OPSS and maleimide linkages.

Caption: Mechanism of OPSS-thiol disulfide exchange reaction.

References

A Technical Guide to Cleavable Linkers in Oncology Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the targeted therapy of cancer. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2][3][4] A critical component in the design and performance of an ADC is the linker, the chemical bridge that connects the antibody to the cytotoxic payload.[2] Cleavable linkers, designed to release the payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC technology. This in-depth technical guide provides a comprehensive overview of cleavable linkers in oncology, focusing on their core principles, quantitative performance data, and the experimental protocols essential for their evaluation.

The ideal linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature drug release, which could lead to off-target toxicity, yet be readily cleaved to unleash the cytotoxic payload upon reaching the target site. Cleavable linkers achieve this by exploiting the unique biochemical landscape of tumors, such as altered pH, higher concentrations of specific enzymes, and a more reducing environment. This targeted release mechanism is not only crucial for maximizing the therapeutic window but also enables the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.

This guide will delve into the three primary classes of cleavable linkers: pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers. We will explore their mechanisms of action, present comparative quantitative data in structured tables, and provide detailed experimental protocols for their characterization. Furthermore, we will utilize Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a clear and concise understanding of these critical components in ADC development.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to be triggered by the specific conditions of the tumor microenvironment or the intracellular compartments of cancer cells.

pH-Sensitive Linkers

These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells. This strategy was employed in some of the earliest ADCs.

-

Hydrazones: Hydrazone linkers are a common type of acid-labile linker. Their hydrolysis is catalyzed by the low pH of endosomes and lysosomes, leading to the release of the payload. However, some hydrazone-based linkers have shown a degree of instability in circulation, which can lead to premature drug release.

-

Carbonates and Silyl Ethers: Other acid-cleavable moieties include carbonates and silyl ethers. Silyl ether linkers, in particular, have been engineered to exhibit greater plasma stability compared to hydrazones.

A novel platform for pH-responsive drug release is based on a phosphoramidate scaffold, which allows for tunable release kinetics by altering the linker's chemical structure. Another approach utilizes a 1-6 self-immolative traceless crosslinker derived from gallic acid, which has demonstrated stability at neutral pH and in plasma, with payload release triggered at pH 5.5.

Enzyme-Cleavable Linkers

This class of linkers incorporates peptide sequences that are substrates for specific enzymes, primarily proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells. This approach offers high specificity and has become a widely adopted strategy in ADC design.

-

Cathepsin-Cleavable Dipeptides: The most prevalent enzyme-cleavable linkers are based on dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). These sequences are recognized and cleaved by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells. The Val-Cit linker, in particular, is a well-established and widely used linker in both approved and investigational ADCs. However, Val-Cit linkers can exhibit instability in rodent plasma due to the activity of carboxylesterase 1C, and they are also susceptible to cleavage by human neutrophil elastase, which can contribute to off-target toxicity. To address these limitations, novel tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), have been developed to enhance plasma stability.

-

β-Glucuronidase-Cleavable Linkers: β-glucuronidase is another enzyme that is abundant in the tumor microenvironment and lysosomes. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme to release the payload. These linkers are often more hydrophilic than peptide-based linkers, which can help to reduce ADC aggregation.

-

Other Enzymatic Triggers: Other enzymes being explored for ADC linker cleavage include β-galactosidase and sulfatase, which are also overexpressed in some tumor types. Legumain, an asparaginyl endopeptidase, is another promising target for linker cleavage due to its upregulation in various cancers.

Glutathione-Sensitive Linkers (Disulfide Linkers)

This strategy exploits the significant difference in the concentration of the reducing agent glutathione (GSH) between the extracellular environment and the intracellular cytoplasm of tumor cells. The concentration of GSH is substantially higher inside tumor cells (1-10 mM) compared to the blood (approximately 5 µM).

Disulfide bonds within the linker remain stable in the oxidative environment of the bloodstream but are rapidly cleaved by the high intracellular GSH concentration, leading to payload release. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Quantitative Data on Cleavable Linker Performance

The selection of an appropriate cleavable linker is a critical decision in ADC development, and it is often guided by quantitative data on their stability, cleavage kinetics, and efficacy. The following tables summarize key performance metrics for different classes of cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |

| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | |

| Hydrazone | AcBut | Mylotarg | Human | - | Stable at pH 7.4 | |

| Disulfide | SPDB | Not Specified | Human | Half-life (t1/2) | >100 hours | |

| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Rat | % Reduction in bound drug over 7 days | 75% | |

| Peptide | Val-Cit | Not Specified | Human | % Cleavage after 7 days | < 20% | |

| Peptide | Val-Ala | F16-MMAE | Mouse | % Intact ADC after 48h | ~40% | |

| β-Glucuronide | Glucuronide-MMAE | Not Specified | Human | % Cleavage after 7 days | < 10% | |

| Sulfatase | Arylsulfate | Trastuzumab-MMAE | Mouse | Half-life (t1/2) | > 7 days | |

| Silyl Ether | Silyl Ether-MMAE | Not Specified | Not Specified | Half-life (t1/2) | > 7 days |

Table 2: Kinetic Parameters for Enzymatic Cleavage of Peptide Linkers by Cathepsin B

| Peptide Linker | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Val-Cit-PABC | 1.8 | 15.2 | 1.18 x 10⁵ | |

| Val-Ala-PABC | 1.2 | 25.8 | 4.65 x 10⁴ | |

| Phe-Lys-PABC | 1.6 | 18.5 | 8.65 x 10⁴ | |

| GPLG-PABC | 2.1 | 12.1 | 1.74 x 10⁵ |

Table 3: pH-Dependent Hydrolysis of Acid-Sensitive Linkers

| Linker Type | Linker Example | pH | Half-life (t1/2) | Reference(s) |

| Hydrazone | Acylhydrazone | 5.0 | 2.4 min | |

| Hydrazone | Acylhydrazone | 7.0 | > 2.0 h | |

| Maleamic acid derivative | Doxorubicin conjugate | 6.0 | ~5 hours (70% release) | |

| Maleamic acid derivative | Doxorubicin conjugate | 7.0 | ~5 hours (10% release) |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. benchchem.com [benchchem.com]

- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

OPSS-Val-Cit-PAB-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the cleavable antibody-drug conjugate (ADC) linker, OPSS-Val-Cit-PAB-OH. This document outlines its core properties, mechanism of action, and relevant experimental protocols to facilitate its application in research and development.

OPSS-Val-Cit-PAB-OH is a key component in the construction of ADCs, a powerful class of targeted therapeutics. It is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. This linker incorporates a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[1][2] The linker also contains a p-aminobenzyl alcohol (PAB) self-immolative spacer, which ensures the efficient release of the unmodified payload following enzymatic cleavage.[2] The orthopyridyl disulfide (OPSS) group provides a reactive handle for conjugation to antibodies or other targeting moieties.

Core Properties and Supplier Information

Sourcing high-quality OPSS-Val-Cit-PAB-OH is crucial for reproducible research. Below is a summary of available quantitative data from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Property | Data | Source(s) |

| Molecular Weight | 576.73 g/mol | MedchemExpress |

| Molecular Formula | C26H36N6O5S2 | MedchemExpress |

| Purity | >98% (SPDP-Val-Cit-PAB-OH) | BroadPharm (for a closely related analog) |

| Storage | Store at -20°C | MedchemExpress, BroadPharm |

| Shipping | Room temperature | MedchemExpress |

| Solubility | Information not readily available. | - |

Note: Specific solubility data for OPSS-Val-Cit-PAB-OH is not consistently provided by suppliers. It is recommended to perform small-scale solubility tests in relevant solvents (e.g., DMSO, DMF) prior to use.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the OPSS-Val-Cit-PAB-OH linker is contingent on a multi-step intracellular pathway.

-

Circulation and Targeting: The ADC circulates systemically, with the linker designed to be stable at physiological pH, minimizing premature drug release. The antibody component of the ADC directs it to specific antigens on the surface of target cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of various proteases are critical for the next step.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.[1][2]

-

Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety initiates a 1,6-elimination reaction through the PAB self-immolative spacer. This cascade results in the release of the active cytotoxic payload inside the target cell.

-

Therapeutic Effect: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate ADCs constructed with the OPSS-Val-Cit-PAB-OH linker.

In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the linker to enzymatic cleavage.

Materials:

-

ADC conjugated with OPSS-Val-Cit-PAB-OH

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching solution: Ice-cold acetonitrile

-

LC-MS system

Procedure:

-

Prepare the ADC solution in the assay buffer to a final concentration of 100 µg/mL.

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

Initiate the reaction by adding activated Cathepsin B to the ADC solution (e.g., 1 µM final concentration).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

-

Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

Cell-Based Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing target cancer cells.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC conjugated with OPSS-Val-Cit-PAB-OH

-

Free cytotoxic payload

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

-

Remove the medium from the cells and add the diluted ADC or free payload. Include untreated cells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a suitable reagent according to the manufacturer's protocol.

-

Calculate the IC50 values (the concentration that inhibits cell growth by 50%) for the ADC and the free payload on both cell lines.

Visualizing Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

Caption: ADC internalization and payload release pathway.

Caption: In vitro Cathepsin B cleavage assay workflow.

References

An In-Depth Technical Guide to the Fundamental Principles of Antibody-Drug Conjugate (ADC) Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to merge the antigen-specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] This synergy allows for the selective delivery of highly toxic payloads directly to tumor cells, thereby minimizing systemic exposure and associated side effects.[2] The linker, a critical component of the ADC, covalently connects the antibody to the cytotoxic drug.[3] Its design is paramount to the overall success of the ADC, profoundly influencing its stability in circulation, the mechanism and rate of drug release, and ultimately, its therapeutic index.[4] An ideal linker must be stable enough to prevent premature payload release in the bloodstream but labile enough to efficiently liberate the cytotoxic agent within the target cancer cell.[5] This guide provides a comprehensive technical overview of the core principles of ADC linker design, including a comparative analysis of different linker technologies, detailed experimental protocols for their evaluation, and visualizations of key mechanisms and workflows.

The Critical Role of the Linker in ADC Design

The linker is more than a simple tether; it is a sophisticated chemical entity that governs the pharmacokinetics, efficacy, and safety profile of an ADC. Its fundamental roles include:

-

Ensuring Stability in Circulation: The linker must maintain the integrity of the ADC in the systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity.

-

Facilitating Efficient Payload Release: Upon reaching the target tumor cell, the linker must enable the timely and efficient release of the cytotoxic drug in its active form.

-

Influencing Physicochemical Properties: The linker can impact the solubility and aggregation propensity of the ADC, which in turn affects its manufacturing, formulation, and in vivo behavior.

The choice between different linker strategies is a pivotal decision in ADC development and is dictated by the specific characteristics of the target antigen, the tumor microenvironment, and the cytotoxic payload.

Core Principles of ADC Linker Design: A Comparative Analysis

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable , based on their mechanism of drug release.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. This controlled release mechanism is a key feature of many clinically approved ADCs.

There are three primary classes of cleavable linkers:

-

Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker.

-

pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

-

Redox-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.

The ability of cleavable linkers to release a membrane-permeable payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells. This can be particularly advantageous in treating heterogeneous tumors.

Caption: Mechanisms of payload release for cleavable linkers.

Non-Cleavable Linkers: Lysosomal Degradation-Mediated Release

Non-cleavable linkers consist of stable chemical bonds, such as thioethers, that are resistant to enzymatic and chemical degradation. With this type of linker, the cytotoxic payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of a payload-linker-amino acid adduct.

The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity. However, because the released payload-adduct is often charged and less membrane-permeable, non-cleavable linkers generally do not produce a significant bystander effect. Ado-trastuzumab emtansine (T-DM1) is a clinically approved ADC that utilizes a non-cleavable thioether linker (SMCC) to conjugate the microtubule inhibitor DM1.

Caption: Payload release mechanism for non-cleavable linkers.

Quantitative Comparison of ADC Linker Stability

The stability of the linker in plasma is a critical parameter that influences the therapeutic index of an ADC. The following table summarizes quantitative data from various preclinical studies, providing a comparative overview of the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |

| Cleavable | ||||||

| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | |

| Hydrazone | Silyl ether-based | MMAE conjugate | Human | Half-life (t1/2) | >7 days | |

| Peptide | Val-Cit-PABC | Not Specified | Human | Half-life (t1/2) | 230 days | |

| Peptide | Phe-Lys-PABC | Not Specified | Human | Half-life (t1/2) | 30 days | |

| Peptide | Val-Cit-PABC | Not Specified | Mouse | Half-life (t1/2) | 80 hours | |

| Peptide | vc-MMAE | 15 different antibodies | Mouse | % Release at 6 days | >20% | |

| Peptide | vc-MMAE | 15 different antibodies | Human | % Release at 6 days | <1% | |

| Non-Cleavable | ||||||

| Thioether | SMCC-DM1 | CX-DM1 conjugate | Mouse | Half-life (t1/2) | 10.4 days | |

| Thioether | SMCC-MMAE | Cys-linker-MMAE ADC | Human | % Release at 7 days | <0.01% |

Signaling Pathways of Common ADC Payloads

The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Two of the most widely used payloads are the auristatin derivative, monomethyl auristatin E (MMAE), and the maytansinoid, DM1.

Monomethyl Auristatin E (MMAE): Tubulin Polymerization Inhibition

MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. Upon release from the ADC, MMAE binds to tubulin dimers, preventing their assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest.

DM1 (Mertansine): Microtubule Destabilization

DM1, a derivative of maytansine, is another potent microtubule-targeting agent. Unlike MMAE, which primarily inhibits polymerization, DM1 binds to the ends of microtubules and suppresses their dynamic instability. This leads to the destabilization of the mitotic spindle, causing mitotic arrest and subsequent cell death through apoptosis or mitotic catastrophe.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Exploring Val-Cit Linkers for Novel Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the development of antibody-drug conjugates (ADCs), offering a robust mechanism for the targeted delivery and controlled release of potent cytotoxic agents.[][2] This in-depth technical guide explores the core principles of Val-Cit linkers, their mechanism of action, and key experimental considerations for their application in novel drug conjugates.

The Val-Cit Linker: A Key to Targeted Therapy

ADCs are a class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic drugs directly to cancer cells.[3][4] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[5] The Val-Cit linker is an enzymatically cleavable linker, designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.

The typical structure of a Val-Cit linker system includes the dipeptide itself, a self-immolative spacer such as p-aminobenzylcarbamate (PABC), and the cytotoxic payload. This design ensures that upon cleavage of the Val-Cit moiety, the PABC spacer undergoes spontaneous decomposition, releasing the unmodified, active drug inside the target cell.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic action of an ADC equipped with a Val-Cit linker follows a precise sequence of events:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the Val-Cit linker remains stable, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.

-

Antibody Binding and Internalization: The mAb component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by an acidic environment and a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the peptide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, which releases the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.

References

The Bystander Effect with Cleavable Linkers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is significantly enhanced by a phenomenon known as the bystander effect. This effect, predominantly mediated by ADCs equipped with cleavable linkers, enables the cytotoxic payload to eliminate not only the targeted antigen-expressing (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2] This mechanism is particularly crucial in overcoming the challenges posed by tumor heterogeneity, a common feature of solid tumors where antigen expression can be varied or lost.[3][] This technical guide provides a comprehensive overview of the core principles of the bystander effect facilitated by cleavable linkers, detailing the underlying mechanisms, experimental protocols for its evaluation, and quantitative data to inform ADC design and development.

The Lynchpin of the Bystander Effect: Cleavable Linkers

Cleavable linkers are sophisticated chemical moieties designed to remain stable in systemic circulation and release their potent cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[2] This controlled release is fundamental to the bystander effect. Once liberated, a membrane-permeable payload can diffuse across cell membranes to exert its cytotoxic activity on neighboring cells.

In contrast, ADCs with non-cleavable linkers require lysosomal degradation of the antibody to release the payload, which typically remains attached to the linker and an amino acid residue. This complex is often charged and membrane-impermeable, thus limiting its ability to diffuse and kill bystander cells.

There are three primary classes of cleavable linkers:

-

Protease-Sensitive Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for proteases like Cathepsin B, which is overexpressed in the lysosomes of many tumor cells.

-

pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes.

-

Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream.

Mechanism of Bystander Killing

The bystander effect is a multi-step process that extends the therapeutic reach of an ADC beyond the directly targeted cells.

Signaling Pathways in ADC-Induced Apoptosis and Bystander Killing

The cytotoxic payloads delivered by ADCs, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), primarily induce cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The induction of apoptosis in both target and bystander cells involves a cascade of signaling events.

A novel strategy to amplify the bystander effect involves the use of caspase-3 cleavable linkers. In this approach, the initial apoptosis in target cells activates caspase-3, which can then cleave the linkers of extracellular ADCs, releasing more payload into the tumor microenvironment and creating a positive feedback loop.

Quantitative Data Presentation

The efficacy of the bystander effect can be quantified and compared between different ADCs. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers

| ADC | Linker Type | Payload | Antigen-Positive Cell Line | IC50 (nM) (Monoculture) | Antigen-Negative Cell Line | IC50 (nM) (Co-culture with Ag+) | Reference |

| T-vc-MMAE | Cleavable (vc) | MMAE | N87 (HER2+) | ~0.1 | GFP-MCF7 (HER2-) | Significantly lower than monoculture | |

| T-DM1 | Non-cleavable | DM1 | N87 (HER2+) | Potent | GFP-MCF7 (HER2-) | No significant change from monoculture | |

| cAC10-vcMMAE | Cleavable (vc) | MMAE | Karpas-299 (CD30+) | Potent | Karpas-35R (CD30-) | 42% viability | |

| cAC10-vcMMAF | Cleavable (vc) | MMAF | Karpas-299 (CD30+) | Potent | Karpas-35R (CD30-) | 92% viability |

Table 2: In Vivo Tumor Growth Inhibition in Admixed Xenograft Models

| Xenograft Model (Ag+ / Ag-) | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| NCI-N87 / MDA-MB-468-Luc | Trastuzumab deruxtecan (T-DXd) | 10 mg/kg | Significant regression of both Ag+ and Ag- tumors | |

| NCI-N87 / MDA-MB-468-Luc | Trastuzumab emtansine (T-DM1) | 10 mg/kg | Regression of Ag+ tumors, no effect on Ag- tumors | |

| Karpas-299 / Karpas-35R | cAC10-vcMMAE | 3 mg/kg | Complete tumor remission | |

| Karpas-299 / Karpas-35R | cAC10-vcMMAF | 3 mg/kg | Continued tumor growth |

Experimental Protocols

Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for key in vitro assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line, stably expressing a fluorescent reporter (e.g., GFP)

-

ADC of interest

-

Isotype control ADC

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Fluorescence plate reader or high-content imaging system

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed a mixture of Ag+ and Ag- cells at a predetermined ratio (e.g., 1:1) in a 96-well plate.

-

Include wells with only Ag- cells as a control for the direct effect of the ADC on bystander cells.

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the isotype control ADC.

-

Add the ADC solutions to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for a period sufficient to induce cell death (typically 72-120 hours).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the GFP-expressing Ag- cells to determine their viability.

-

Measure total cell viability using a suitable assay.

-

Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in co-culture with those in monoculture.

-

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Procedure:

-

Generate Conditioned Medium:

-

Seed Ag+ cells in a larger format vessel (e.g., T-75 flask).

-

Treat the cells with a high concentration of the ADC for 48-72 hours.

-

Collect the culture supernatant (conditioned medium).

-

Centrifuge and filter the supernatant to remove cells and debris.

-

-

Treat Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere.

-

Replace the medium with the collected conditioned medium.

-

-

Incubation and Analysis:

-

Incubate for 48-72 hours and assess the viability of the Ag- cells.

-

Role of Gap Junctions

While payload diffusion is a primary mechanism, gap junctional intercellular communication (GJIC) may also play a role in the bystander effect. Gap junctions are channels that connect adjacent cells, allowing the passage of small molecules and ions. It is plausible that cytotoxic payloads or downstream signaling molecules could be transferred through these channels, contributing to the propagation of the death signal to neighboring cells. The expression and functionality of connexins, the proteins that form gap junctions, could therefore influence the efficiency of the bystander effect in certain tumor types.

Conclusion

The bystander effect, driven by cleavable linkers and membrane-permeable payloads, is a powerful mechanism that enhances the therapeutic potential of ADCs. By enabling the killing of antigen-negative tumor cells, ADCs with a potent bystander effect can overcome tumor heterogeneity, a major challenge in cancer therapy. A thorough understanding of the underlying molecular mechanisms, coupled with robust and quantitative in vitro and in vivo experimental evaluation, is paramount for the rational design and successful development of next-generation ADCs that can fully harness the power of the bystander effect for improved patient outcomes.

References

- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connexins and cyclooxygenase-2 crosstalk in the expression of radiation-induced bystander effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Lynchpin of Targeted Chemotherapy: A Technical Guide to OPSS-Val-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the efficacy and safety of many ADCs is the linker molecule, a critical component that bridges the tumor-targeting monoclonal antibody with a potent cytotoxic payload. This technical guide provides an in-depth exploration of a cornerstone in cleavable linker technology: OPSS-Val-Cit-PAB-OH. This linker system is engineered for exceptional stability in systemic circulation and precisely controlled enzymatic cleavage within the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

Core Components and Mechanism of Action

The OPSS-Val-Cit-PAB-OH linker is a sophisticated, multi-functional molecule, with each component playing a crucial role in the targeted delivery and release of a cytotoxic drug.[1]

-

OPSS (ortho-pyridyl disulfide): This functional group serves as the antibody conjugation moiety. It reacts specifically with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a stable, yet reducible, disulfide bond.[2][3] This targeted conjugation is essential for the precise attachment of the linker-drug complex to the antibody.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is significantly upregulated in many tumor cells.[][5] The Val-Cit linker exhibits remarkable stability in the bloodstream, where cathepsin B activity is minimal due to the neutral pH. However, upon internalization of the ADC into the acidic environment of the cancer cell's lysosome, cathepsin B efficiently hydrolyzes the peptide bond between citrulline and the PAB spacer.

-

PAB (p-aminobenzylcarbamate): This unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure that the drug is released in its unmodified, fully active form. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer becomes electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation releases the active cytotoxic payload, carbon dioxide, and an aromatic remnant, ensuring a clean and traceless release of the drug.

-

OH (Hydroxyl Group): The terminal hydroxyl group is the attachment point for the cytotoxic payload, typically through a carbamate linkage.

The orchestrated action of these components ensures that the potent cytotoxic drug remains inert and tethered to the antibody during circulation, only to be unleashed upon reaching the target cancer cell.

Signaling Pathway and Drug Release

The mechanism of action of an ADC utilizing the OPSS-Val-Cit-PAB-OH linker is a multi-step process designed for targeted cytotoxicity.

Quantitative Data

The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index. The following tables summarize representative quantitative data for Val-Cit-PAB-based linkers.

Table 1: In Vitro and In Vivo Stability of Val-Cit-PAB Containing ADCs

| Parameter | Species | Matrix | Half-life | Reference(s) |

| In Vitro Stability | Mouse | Plasma | Unstable (cleaved by Ces1c) | |

| Human | Plasma | Stable | ||

| In Vivo Stability | Mouse | - | 6.0 days | |

| Monkey | - | 9.6 days |

Note: The instability of the Val-Cit linker in mouse plasma due to carboxylesterase 1c (Ces1c) is a critical consideration for preclinical studies.

Table 2: Comparative Cathepsin B Cleavage of Dipeptide Linkers (Illustrative Data)

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference(s) |

| Val-Cit | 100% | |

| Val-Ala | ~70-80% | |

| Phe-Lys | ~90-95% |

Note: Data is often presented as relative cleavage rates from studies with model substrates and may vary depending on the specific ADC and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, conjugation, and characterization of ADCs utilizing the OPSS-Val-Cit-PAB-OH linker.

Synthesis of OPSS-Val-Cit-PAB-OH (Representative Protocol)

A detailed, step-by-step synthesis protocol for Mc-Val-Cit-PABOH has been described, which can be adapted for the synthesis of the OPSS-linker by substituting the maleimidocaproic acid with an appropriate OPSS-containing carboxylic acid. The general strategy involves a multi-step synthesis starting from L-Citrulline, followed by coupling with p-aminobenzyl alcohol, dipeptide formation, and finally, the introduction of the OPSS moiety. A modified route that avoids epimerization and improves overall yield has been reported.

Antibody-Drug Conjugation Workflow

The conjugation of the OPSS-Val-Cit-PAB-OH linker to a monoclonal antibody involves a series of well-defined steps.

Protocol 4.2.1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5). Adjust the antibody concentration to 5-10 mg/mL.

-

Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in the conjugation buffer.

-

Reduction Reaction: Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Removal of Excess Reducing Agent: Immediately following incubation, remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC). This step is critical to prevent unwanted reactions in the subsequent conjugation step.

Protocol 4.2.2: Conjugation of OPSS-Val-Cit-PAB-Drug to Reduced Antibody

-

Drug-Linker Preparation: Dissolve the OPSS-Val-Cit-PAB-Drug conjugate in an organic co-solvent such as DMSO.

-

Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.

-

Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction progress can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or tangential flow filtration (TFF).

ADC Characterization Workflow

Thorough characterization of the resulting ADC is crucial to ensure its quality, efficacy, and safety.

Protocol 4.3.1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.

-

UV/Vis Spectroscopy: This is a simple and rapid method that relies on the Beer-Lambert law. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be calculated, from which the average DAR is determined.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) can be resolved. The average DAR is calculated from the weighted average of the peak areas.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the distribution of different DAR species and can confirm the molecular weight of the intact ADC and its fragments.

Protocol 4.3.2: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to its target enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the ADC, purified human cathepsin B, and an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Stop the reaction at various time points by adding a quenching solution.

-

Analysis: Analyze the reaction mixture by reverse-phase HPLC or LC-MS to quantify the released payload and the remaining intact ADC.

Conclusion

The OPSS-Val-Cit-PAB-OH linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. Its modular design, combining a specific antibody conjugation moiety, a protease-cleavable dipeptide, and a self-immolative spacer, provides a sophisticated mechanism for the targeted delivery of potent cytotoxic agents. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols for synthesis, conjugation, and characterization are paramount for the successful development of next-generation ADCs with improved therapeutic windows. This technical guide provides a foundational framework for researchers and drug development professionals working to harness the full potential of this powerful linker technology in the fight against cancer.

References

A Technical Guide to Val-Cit-PAB Linkers in Cancer Therapy

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1] This guide provides an in-depth examination of the Val-Cit-PAB linker's mechanism of action, experimental evaluation protocols, and its role in the efficacy of ADCs.

Core Components and Mechanism of Action

The Val-Cit-PAB linker system is engineered for stability in systemic circulation and specific cleavage within the tumor cell environment.[1] Its design consists of three key parts:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1] The Val-Cit motif provides a balance of stability in the bloodstream and susceptibility to cleavage in the acidic lysosomal environment.[1]

-

p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB component undergoes spontaneous 1,6-elimination, which in turn releases the unmodified, fully active cytotoxic payload. This self-immolative feature is crucial as it prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its efficacy.

-

Payload Attachment Site: The cytotoxic drug is connected to the PAB spacer, often via a carbamate bond.

The therapeutic action of an ADC with a Val-Cit-PAB linker is a multi-step process that begins after the ADC targets and binds to a cancer cell.

-

Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a tumor cell.

-

Lysosomal Trafficking: This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC complex, which is then trafficked to the lysosome.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the citrulline and the PAB group.

-

Self-Immolation and Drug Release: The cleavage of the dipeptide initiates a cascade of electronic events within the PAB spacer, causing it to fragment and release the active cytotoxic drug.

-

Induction of Cell Death: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.

Experimental Protocols and Data Presentation

The evaluation of ADCs containing Val-Cit-PAB linkers involves a series of in vitro and in vivo experiments to determine their stability, cleavage kinetics, and therapeutic efficacy.

Synthesis of Drug-Linker Conjugates

The synthesis of a drug-linker construct like Mc-Val-Cit-PAB-MMAE is a multi-step process. A common approach avoids undesirable epimerization and can be scaled for manufacturing. For instance, Fmoc-Val-Cit-PAB-MMAE can be synthesized, and the Fmoc protecting group is subsequently removed using piperidine in DMF. The resulting NH₂-Val-Cit-PAB-MMAE can then be conjugated to an antibody.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.

Objective: To measure the kinetics of payload release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Methodology:

-

The ADC is incubated with Cathepsin B in a buffer that mimics the lysosomal environment (e.g., acidic pH).

-

Aliquots are taken at various time points.

-

The reaction is quenched (e.g., by adding a protease inhibitor or changing the pH).

-

The amount of released drug is quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Plasma Stability Assays

Evaluating the stability of the linker in plasma is crucial to ensure that the cytotoxic payload is not prematurely released into circulation, which could lead to off-target toxicity.

Methodology:

-

The ADC is incubated in plasma (e.g., human, mouse) at 37°C.

-

Samples are collected over a time course.

-

The amount of intact ADC and released drug is quantified, often using methods like ELISA or LC-MS.

Data Presentation: The stability of Val-Cit-PAB linkers can vary across species. For example, they are generally stable in human plasma but can be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma. This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which shows improved stability in mouse plasma.

| Linker | Plasma Source | Stability Metric (Half-life) | Reference |

| Phe-Lys-PABC-MMAE | Human | ~30 days | |

| Val-Cit-PABC-MMAE | Human | ~230 days | |

| Phe-Lys-PABC-MMAE | Mouse | ~12.5 hours | |

| Val-Cit-PABC-MMAE | Mouse | ~80 hours | |

| Mc-Val-Cit-PABOH | Mouse | ~6.0 days | |

| Glu-Val-Cit | Mouse | Stable over 14 days |

In Vitro and In Vivo Efficacy Studies

The ultimate test of an ADC's effectiveness is its ability to kill cancer cells in a targeted manner.

-

In Vitro Cytotoxicity Assays: These experiments determine the concentration of the ADC required to kill 50% of a cancer cell population (IC50). Cells expressing the target antigen are incubated with varying concentrations of the ADC, and cell viability is measured.

-

In Vivo Tumor Xenograft Models: These studies involve implanting human tumor cells into immunocompromised mice. The mice are then treated with the ADC, and tumor growth is monitored over time. The efficacy is often reported as tumor growth inhibition (TGI).

Challenges and Future Directions

Despite the success of Val-Cit-PAB linkers, there are some limitations. The hydrophobicity of the PAB moiety can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). Additionally, premature cleavage by enzymes other than Cathepsin B, such as human neutrophil elastase, can be a concern.

To address these challenges, research is ongoing to develop novel linker technologies. These include modifications to the PAB spacer and the development of alternative cleavable sequences to enhance stability and efficacy.

References

Methodological & Application

Application Notes and Protocols for OPSS-Val-Cit-PAB-OH Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. A critical component in the design of an effective ADC is the linker that connects the antibody to the drug. The OPSS-Val-Cit-PAB-OH linker is a sophisticated, cleavable linker system designed for enhanced stability in circulation and controlled release of the cytotoxic drug within the target cell.

This document provides detailed application notes and protocols for the conjugation of a drug molecule functionalized with the OPSS-Val-Cit-PAB-OH linker to a monoclonal antibody. The OPSS (ortho-pyridyl disulfide) group provides a thiol-reactive handle for conjugation to the antibody, while the Val-Cit (valine-citrulline) dipeptide is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1][2] Following enzymatic cleavage, the PAB (p-aminobenzyl alcohol) spacer undergoes self-immolation to release the active drug.[1]

Principle of the Method

The conjugation process involves a two-step approach. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to generate free sulfhydryl (-SH) groups. The number of available thiols can be controlled by optimizing the reduction conditions.[3][4] Subsequently, the thiol-activated antibody is reacted with the OPSS-functionalized drug-linker. The pyridyldithiol group of the linker reacts with the free sulfhydryl groups on the antibody via a thiol-disulfide exchange reaction, forming a stable disulfide bond and releasing pyridine-2-thione. The resulting ADC can then be purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Cat. No. | Storage |

| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial | - | 2-8°C |